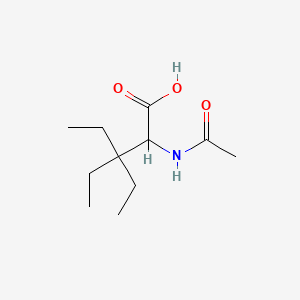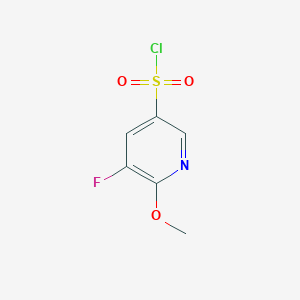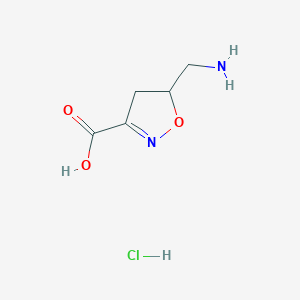
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a dihydro-oxazole ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring structure allows for stable interactions with various biological molecules, facilitating its role in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(Methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(Ethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid .
Uniqueness
What sets 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride apart is its aminomethyl group, which enhances its reactivity and potential for forming stable complexes with biological molecules. This makes it particularly valuable in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C5H9ClN2O3 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h3H,1-2,6H2,(H,8,9);1H |
Clave InChI |
HKLLSHJMDBFIIN-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C(=O)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


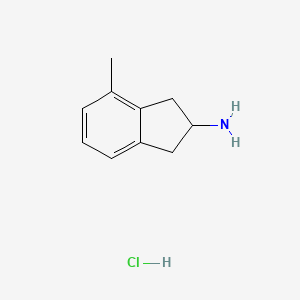
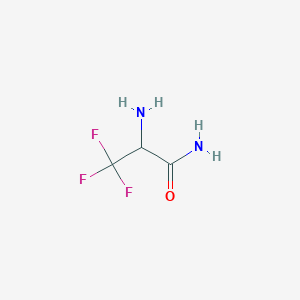
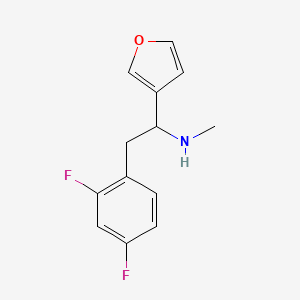
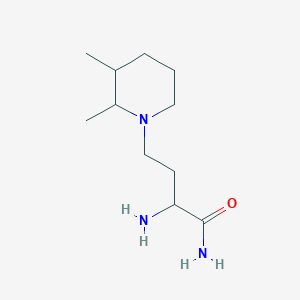
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)
![rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene](/img/structure/B13563091.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13563092.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
![[1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B13563100.png)
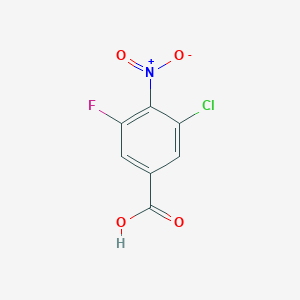
![2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)
